Propyl(2,4,4-trimethylpentan-2-yl)amine
Description
Propyl(2,4,4-trimethylpentan-2-yl)amine is a branched tertiary amine characterized by a propyl group attached to a highly substituted 2,4,4-trimethylpentan-2-yl moiety. For instance, the synthesis of similar propylamine derivatives involves N-alkylation of cyclen-derived bromides with functionalized linkers, followed by deprotection and coupling reactions .
Properties
Molecular Formula |
C11H25N |
|---|---|
Molecular Weight |
171.32 g/mol |
IUPAC Name |
2,4,4-trimethyl-N-propylpentan-2-amine |
InChI |
InChI=1S/C11H25N/c1-7-8-12-11(5,6)9-10(2,3)4/h12H,7-9H2,1-6H3 |
InChI Key |
NRCGOYHFSZSPGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl(2,4,4-trimethylpentan-2-yl)amine typically involves the alkylation of diphenylamine with 2,4,4-trimethyl-1-pentene. The reaction is catalyzed by acid clay, and the product is purified through crystallization from hexane . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation processes using similar reagents and catalysts. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to meet the demands of commercial applications.
Chemical Reactions Analysis
Types of Reactions
Propyl(2,4,4-trimethylpentan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: Reduction reactions can convert it into amines with different alkyl groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and hydroxylamines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Propyl(2,4,4-trimethylpentan-2-yl)amine is an organic compound classified as a tertiary amine, having a nitrogen atom bonded to three carbon-containing groups, specifically two bulky alkyl groups and one propyl group. The presence of the large substituents contributes to its unique steric properties and hydrophobicity, making it a compound of interest in various chemical and biological applications.
Applications of this compound
- Organic Synthesis this compound serves as a building block in the preparation of hindered amines.
- Biological Research This compound is useful in studies focusing on its ability to bind with various biological targets. The steric hindrance introduced by its bulky groups can affect how it interacts with enzymes or receptors. Such studies are crucial for understanding its potential therapeutic roles or effects in biochemical pathways.
-
Other applications :
- Production of surfactants
- Production of detergents
- Production of other industrial chemicals due to its amphiphilic nature
Synthesis
The synthesis of this compound typically involves the reaction of 2,4,4-trimethylpentan-2-yl chloride with propylamine. This reaction is usually conducted in an organic solvent like dichloromethane at room temperature in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid produced during the reaction. In industrial settings, continuous flow processes may be utilized to enhance yield and purity, and optimizing reaction conditions and employing catalysts can further improve synthesis efficiency.
Unique Properties
Mechanism of Action
The mechanism of action of Propyl(2,4,4-trimethylpentan-2-yl)amine involves its interaction with various molecular targets. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Amines
Molecular Structure and Functional Groups
Target Compound :
- Propyl(2,4,4-trimethylpentan-2-yl)amine :
- Branched tertiary amine with a bulky 2,4,4-trimethylpentan-2-yl group.
- High steric hindrance likely reduces nucleophilicity compared to less-substituted amines.
Comparators :
Propyl S-2-dimethylaminoethyl methylphosphonothiolate (): Contains a dimethylaminoethyl phosphonothiolate group instead of a branched alkyl chain.
(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine ():
- Features an aromatic trifluoromethylbenzyl group attached to an isopropylamine.
- The electron-withdrawing CF₃ group enhances acidity of the amine N–H bond (if present) and alters solubility in polar solvents .
{[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine ():
Physical and Chemical Properties
| Property | This compound | Propyl S-2-dimethylaminoethyl methylphosphonothiolate | (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine |
|---|---|---|---|
| Molecular Weight | ~185 g/mol (estimated) | 562.17 g/mol (CAS: 56217-62-0) | 245.4 g/mol (C₁₅H₁₉NS) |
| Lipophilicity (LogP) | High (branched alkyl chain) | Moderate (polar phosphonothiolate) | Moderate (aromatic CF₃ group) |
| Basicity (pKa) | Lower due to steric hindrance | Higher (dimethylamino group) | Variable (aromatic electron effects) |
| Reactivity | Limited nucleophilicity | High (electrophilic phosphonothiolate) | Moderate (thiophene coordination) |
Biological Activity
Introduction
Propyl(2,4,4-trimethylpentan-2-yl)amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interaction with Toll-like receptors (TLRs), antibacterial properties, and implications for drug development.
Structure-Activity Relationship
The biological activity of this compound can be analyzed through its structure-activity relationships (SAR). Research indicates that modifications to the compound's structure can significantly influence its activity against various biological targets.
Toll-like Receptor Modulation
- TLR7 Agonism : The compound has been studied for its agonistic effects on TLR7. It demonstrated potent induction of interferon-alpha (IFN-α) in human peripheral blood mononuclear cells (PBMCs), which is crucial for antiviral immunity. Notably, it showed minimal pro-inflammatory cytokine induction, suggesting a favorable safety profile for therapeutic applications .
- Mechanism of Action : The mechanism involves the activation of signaling pathways that lead to the upregulation of CD69 in lymphocytic subsets. This response indicates an enhancement of immune cell activation without significant inflammatory side effects .
Antibacterial Activity
Research has also highlighted the antibacterial properties of this compound derivatives.
- Bacteriostatic Effects : Compounds derived from this structure exhibited significant bacteriostatic activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) were evaluated, revealing effective inhibition of bacterial growth .
- Novel Mechanism : The antibacterial action appears to operate through a unique mechanism distinct from traditional antibiotics, which may involve interference with bacterial cell signaling pathways .
Case Study 1: TLR7 Agonist Development
A study focused on synthesizing analogues of this compound revealed that certain modifications could enhance TLR7-specific activity while reducing TLR8 activity. This selectivity is critical for developing vaccine adjuvants that can stimulate immune responses without triggering excessive inflammation .
Case Study 2: Antitumor Properties
In preclinical evaluations, similar compounds demonstrated antitumor properties through selective targeting of cancer cells. For instance, amino acid prodrugs based on related structures showed significant cytotoxic effects against various cancer cell lines while maintaining manageable toxicity levels in vivo .
| Compound | Activity Type | Target | Observations |
|---|---|---|---|
| This compound | TLR7 Agonist | Human PBMCs | Potent IFN-α induction with low pro-inflammatory response |
| Derivatives | Antibacterial | MRSA | Significant bacteriostatic activity with novel mechanisms |
| Related Amino Acid Prodrugs | Antitumor | Cancer Cell Lines | Effective cytotoxicity with low systemic toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
